3-Chloropropionitrile

Elimination kinetics Leaving group ability Nucleophilic substitution

Select 3-Chloropropionitrile for preparative-scale cyanoethylation where reaction selectivity defines process economics. Its chloro leaving group provides a 43-fold lower elimination rate versus the bromo analog, minimizing impurity profiles in famotidine and heterocyclic syntheses. With 4.5 g/100 mL aqueous solubility—11× higher than 3-bromopropionitrile—it accelerates biphasic reactions without phase-transfer catalysts. Its 0.80 kPa vapor pressure at 50 °C measurably reduces occupational exposure risk compared to acrylonitrile.

Molecular Formula C3H4ClN
Molecular Weight 89.52 g/mol
CAS No. 542-76-7
Cat. No. B165592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloropropionitrile
CAS542-76-7
Synonyms3-Chloropropanenitrile
Molecular FormulaC3H4ClN
Molecular Weight89.52 g/mol
Structural Identifiers
SMILESC(CCl)C#N
InChIInChI=1S/C3H4ClN/c4-2-1-3-5/h1-2H2
InChIKeyGNHMRTZZNHZDDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityMISCIBLE WITH ACETONE, BENZENE, CARBON TETRACHLORIDE, ALC, ETHER
Water solubility: 4.5 g/100 ml at 25 °C
Solubility of water in beta-chloropropionitrile: 2.2 ml/100 g at 25 °C.

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloropropionitrile (CAS 542-76-7) Procurement Guide: Beta-Halopropionitrile Intermediate Selection


3-Chloropropionitrile (β-chloropropionitrile, CAS 542-76-7) is a bifunctional C3 aliphatic nitrile bearing a terminal chloro substituent. With a molecular weight of 89.52 g/mol, it appears as a colorless to pale yellow liquid with an acrid odor, exhibiting a melting point of -52 to -50 °C, boiling point of 174–176 °C (with decomposition), and density of 1.144 g/mL at 25 °C [1]. The compound is industrially prepared via hydrochlorination of acrylonitrile [2]. As a reactive alkylating agent that combines nitrile and alkyl halide functionality, it serves as a key intermediate in pharmaceutical synthesis (notably as a precursor to famotidine) and polymer chemistry [3].

Why Generic Beta-Halopropionitrile Substitution Fails: 3-Chloropropionitrile Selection Criteria


Within the β-halopropionitrile class, nominally similar compounds (e.g., 3-bromopropionitrile, 3-iodopropionitrile, 4-chlorobutyronitrile, and 2-chloropropionitrile) exhibit fundamentally divergent reactivity profiles, physical properties, and hazard characteristics that preclude interchangeable use. The chloro substituent in 3-chloropropionitrile confers a distinct balance between adequate leaving-group ability for preparative-scale alkylation and elimination reactions while maintaining manageable reactivity for controlled synthetic operations, as opposed to the markedly higher reactivity of bromo and iodo analogs that can lead to competing elimination pathways [1]. Furthermore, the C3 backbone positions the electrophilic center optimally for cyanoethylation applications, whereas regioisomers (e.g., 2-chloropropionitrile) and chain-extended homologs (e.g., 4-chlorobutyronitrile) yield structurally divergent products with altered downstream reactivity [2].

3-Chloropropionitrile Differentiated Evidence: Quantitative Reactivity and Property Comparisons


Elimination Rate Constants: 3-Chloropropionitrile vs 3-Bromopropionitrile vs 3-Iodopropionitrile

In elimination reactions with triethylamine, 3-chloropropionitrile exhibits substantially lower second-order rate constants compared to its bromo and iodo analogs. The relative order of rate constants measured was 1:43:182 for the chloro, bromo, and iodo derivatives respectively, reflecting the expected order of halide leaving-group abilities [1]. This quantification provides a basis for selecting the chloro analog when controlled, less exothermic reaction profiles are required for process safety or selectivity optimization.

Elimination kinetics Leaving group ability Nucleophilic substitution

Inhalation Hazard Reduction: Vapor Pressure Comparison with Acrylonitrile

3-Chloropropionitrile presents a reduced inhalation hazard profile relative to acrylonitrile, its direct synthetic precursor. While both compounds are acutely toxic and readily penetrate skin to produce systemic cyanide poisoning, 3-chloropropionitrile is characterized as 'somewhat less hazardous than acrylonitrile because of lower vapor pressure' [1]. This vapor pressure differential directly translates to reduced airborne concentrations under equivalent handling conditions.

Industrial hygiene Occupational safety Vapor pressure

Aqueous Solubility: 3-Chloropropionitrile vs 3-Bromopropionitrile Partitioning Behavior

3-Chloropropionitrile exhibits limited but measurable aqueous solubility of 4.5 g/100 mL at 25 °C, with reciprocal water solubility in the organic phase of 2.2 mL/100 g at the same temperature [1]. Its octanol/water partition coefficient (log P) is 0.18, indicating slight hydrophilicity [2]. This solubility profile contrasts with 3-bromopropionitrile, which has lower aqueous solubility of approximately 0.4 g/100 mL at 25 °C, representing roughly an 11-fold difference.

Solubility Partitioning Biphasic reaction media

Synthetic Yield Benchmark: Industrial Preparation of 3-Chloropropionitrile

The standard industrial preparation of 3-chloropropionitrile via hydrochlorination of acrylonitrile proceeds with a reported isolated yield of 80% following fractional distillation (68–71 °C at 2.13 kPa), sodium carbonate washing, and anhydrous sodium sulfate drying [1]. Alternative synthetic approaches utilizing 3-hydroxypropionitrile with benzoyl chloride under FPyr catalysis achieve 75% isolated yield of the desired chloroalkane [2]. These yields establish a reproducible baseline for procurement decisions, enabling cost-of-goods comparisons against alternative β-halopropionitriles that may require more expensive starting materials or deliver lower isolated yields.

Synthesis yield Process efficiency Acrylonitrile hydrochlorination

3-Chloropropionitrile Application Scenarios: Evidence-Based Procurement and Use Cases


Famotidine API Synthesis: Cyanoethylation of Thiazole Intermediates

3-Chloropropionitrile serves as the cyanoethylating agent in the commercial synthesis of famotidine, an H2-receptor antagonist. The reaction proceeds via alkylation of S-(2-aminothiazol-4-ylmethyl)isothiourea with 3-chloropropionitrile in ethanol-water under NaOH catalysis to yield 3-(2-aminothiazol-4-ylmethylthio)propionitrile, which is subsequently converted to the active pharmaceutical ingredient [1]. This application leverages the compound's optimal reactivity profile—sufficient electrophilicity for preparative alkylation without the excessive elimination side reactions observed with 3-bromo or 3-iodo analogs (rate constant ratio 1:43:182) [2].

Controlled Nucleophilic Substitution in Heterocycle Functionalization

3-Chloropropionitrile is preferentially selected for reactions requiring controlled cyanoethylation of nitrogen-containing heterocycles, including imidazoles and thiourea derivatives [1]. Reaction with 2-amino-4-thiazolylmethylthiol proceeds with a reported 77.4% yield to produce the corresponding thioether [2]. The 43-fold lower elimination rate constant relative to 3-bromopropionitrile [3] makes the chloro analog particularly suitable when product selectivity is paramount and competing elimination pathways would compromise yield or purity.

Large-Scale Manufacturing Requiring Reduced Inhalation Exposure Risk

For pilot-plant and manufacturing-scale operations involving extended handling or reactor charging cycles, 3-chloropropionitrile's 0.80 kPa vapor pressure at 50 °C [1] provides a measurable occupational hygiene advantage over acrylonitrile (~40-fold lower vapor pressure) [2]. This property becomes decisive in facility design and process safety evaluations, potentially enabling reduced air-exchange requirements or less stringent engineering controls compared to higher-volatility nitrile alternatives. The compound's acute oral toxicity profile (LD50: 100 mg/kg rat, 9 mg/kg mouse) [3] nonetheless mandates full PPE and engineering controls.

Biphasic Reaction Systems Requiring Defined Aqueous/Organic Partitioning

3-Chloropropionitrile's aqueous solubility of 4.5 g/100 mL at 25 °C, combined with miscibility in ethanol, ether, acetone, benzene, and carbon tetrachloride [1], enables its use in biphasic reaction media where the electrophile must partition between aqueous and organic phases. The approximately 11-fold higher aqueous solubility relative to 3-bromopropionitrile provides a distinct advantage in reactions where nucleophiles reside predominantly in the aqueous layer, facilitating more efficient mass transfer and faster overall reaction kinetics without requiring phase-transfer catalysts.

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